3-Iodo-5-nitrobenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINO3/c8-7(11)4-1-5(9)3-6(2-4)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOANTCXNGTEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 5 Nitrobenzoyl Chloride
Precursor Synthesis: Approaches to 3-Iodo-5-nitrobenzoic Acid
The synthesis of 3-iodo-5-nitrobenzoyl chloride is contingent upon the availability of its corresponding carboxylic acid, 3-iodo-5-nitrobenzoic acid. ontosight.aibiosynth.comchemimpex.com This precursor is typically synthesized through one of two main strategic approaches: the iodination of a nitro-substituted benzoic acid or the nitration of an iodo-substituted benzoic acid. ontosight.ai
Regioselective Iodination of Nitrobenzoic Acid Derivatives
One common pathway to 3-iodo-5-nitrobenzoic acid involves the direct iodination of 3-nitrobenzoic acid. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring, directing the incoming electrophilic iodine to the 5-position, which is meta to both existing substituents. This regioselectivity is a key advantage of this method.
Various iodinating reagents and conditions can be employed. A typical procedure involves the use of iodine in the presence of an oxidizing agent, such as iodic acid or periodic acid, in a strong acid medium like concentrated sulfuric acid. These conditions generate a potent electrophilic iodine species capable of substituting onto the deactivated ring.
Controlled Nitration of Iodobenzoic Acid Derivatives
An alternative and frequently employed route is the nitration of 3-iodobenzoic acid. beilstein-journals.org In this approach, the directing effects of the iodo and carboxyl groups are harnessed to install the nitro group at the desired 5-position. Both substituents are ortho, para-directing; however, the position meta to both (C5) is the most sterically accessible and electronically favored for nitration.
The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. beilstein-journals.org Careful control of the reaction temperature, often maintaining it at low temperatures (e.g., 0–5 °C), is crucial to prevent over-nitration or unwanted side reactions. google.com For instance, one documented procedure involves heating 2-iodobenzoic acid in a mixture of nitric acid and sulfuric acid to 135 °C for one hour. beilstein-journals.org
| Starting Material | Reagents | Key Conditions | Product |
|---|---|---|---|
| 3-Nitrobenzoic Acid | Iodine, Oxidizing Agent (e.g., HIO₃) | Strong acid (e.g., H₂SO₄) | 3-Iodo-5-nitrobenzoic Acid |
| 3-Iodobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | Controlled low temperature | 3-Iodo-5-nitrobenzoic Acid |
Advanced Synthetic Routes for 3-Iodo-5-nitrobenzoic Acid
Beyond the classical approaches, other synthetic strategies have been developed. One such method is the Sandmeyer reaction, starting from 3-amino-5-nitrobenzoic acid. This involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of iodide (e.g., from potassium iodide) to displace the diazonium group. chemicalbook.com
Another advanced method involves the decarboxylation/mercuration of 3-nitrophthalic acid with mercury(II) acetate, followed by electrophilic replacement of the mercury with iodine. nus.edu.sg This route provides an alternative pathway to the iodinated nitrobenzoic acid scaffold.
Conversion to Acyl Chloride: Formation of this compound
Once 3-iodo-5-nitrobenzoic acid has been synthesized and purified, the final step is its conversion to the more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, and several reagents are effective for this purpose.
Thionyl Chloride-Mediated Acyl Chlorination Protocols
The reaction of 3-iodo-5-nitrobenzoic acid with thionyl chloride (SOCl₂) is the most common and widely employed method for the synthesis of this compound. smolecule.comresearchgate.net This reaction is efficient and proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the reaction to completion.
Typically, the carboxylic acid is refluxed with an excess of thionyl chloride. publish.csiro.au In some cases, a catalytic amount of a tertiary amine like pyridine (B92270) or a solvent such as dimethylformamide (DMF) is added to facilitate the reaction. google.comgoogle.com After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude acyl chloride, which can often be used in subsequent steps without further purification. google.comgoogle.com
| Reagent | Typical Conditions | Byproducts | Advantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF or pyridine | SO₂, HCl (gaseous) | High efficiency, easy removal of byproducts |
Application of Phosphorus Halide Reagents (e.g., PCl₅) in Acyl Chlorination
Phosphorus halides, particularly phosphorus pentachloride (PCl₅), are also effective reagents for the conversion of carboxylic acids to acyl chlorides. orgsyn.orgwikipedia.org The reaction of 3-iodo-5-nitrobenzoic acid with phosphorus pentachloride would yield this compound along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. orgsyn.org
The procedure generally involves mixing the carboxylic acid with a stoichiometric amount of PCl₅ and heating the mixture until the reaction is complete, indicated by the cessation of HCl evolution. orgsyn.org The desired acyl chloride is then isolated from the reaction mixture, typically by distillation to remove the phosphoryl chloride. orgsyn.org The purity of the phosphorus pentachloride is crucial, as impurities can lead to lower yields and side products. orgsyn.org
While effective, the use of phosphorus pentachloride can sometimes be less desirable than thionyl chloride due to the formation of a liquid byproduct (POCl₃) that needs to be separated from the product, whereas thionyl chloride's byproducts are gaseous. orgsyn.org
Optimization of Reaction Conditions and Reagent Stoichiometry for this compound Yield and Purity
The synthesis of this compound from its corresponding carboxylic acid is a crucial transformation in the production of various fine chemicals and pharmaceutical intermediates. The efficiency and purity of this conversion are highly dependent on the careful optimization of reaction parameters, including the choice of chlorinating agent, catalyst, solvent, temperature, and reaction time, as well as the stoichiometry of the reagents. A common and effective method for this conversion is the use of thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or amide.
The reaction proceeds via the conversion of the carboxylic acid (3-iodo-5-nitrobenzoic acid) into the more reactive acyl chloride. The general mechanism involves the attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the desired this compound. The optimization of this process is critical to maximize the yield and ensure the high purity of the final product, minimizing the formation of byproducts.
Detailed research findings on the optimization of similar benzoyl chloride syntheses provide valuable insights into the key parameters that influence the reaction outcome. For instance, in the synthesis of p-nitrobenzoyl chloride, a structurally related compound, the molar ratio of the carboxylic acid to thionyl chloride, the reaction temperature, and the use of a catalyst have been shown to be critical factors.
A study on the synthesis of p-nitrobenzoyl chloride demonstrated that using thionyl chloride as both the reactant and the solvent, with pyridine as a phase transfer catalyst, can lead to high yields and purity. google.com The optimized conditions involved a molar ratio of p-nitrobenzoic acid to thionyl chloride in the range of 1:2 to 1:4, a reaction temperature of 90°C, and a reaction time of 12 hours. google.com These conditions resulted in a product with a purity exceeding 99.6% and a yield of over 98%. google.com Such findings suggest that a similar approach could be highly effective for the synthesis of this compound.
The following data tables summarize typical reaction conditions and their impact on the yield and purity of related benzoyl chloride syntheses, which can serve as a guide for the optimization of this compound production.
Table 1: Optimization of Reagent Stoichiometry for Acyl Chloride Synthesis
| Starting Carboxylic Acid | Chlorinating Agent | Molar Ratio (Acid:Reagent) | Catalyst | Yield (%) | Purity (%) |
| p-Nitrobenzoic Acid | Thionyl Chloride | 1:3 | Pyridine | >98 | >99.6 |
| 3-Nitrobenzoic Acid | Thionyl Chloride | 1:Excess | None | Not specified | Not specified |
| 2-Chloro-5-nitrobenzoic Acid | Thionyl Chloride | 1:1.5-2.5 | DMF | Not specified | Not specified |
This table presents data from analogous reactions to illustrate the effect of reagent stoichiometry on product yield and purity. The data for p-nitrobenzoic acid is from a specific patent detailing an optimized process. google.com The information for 3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid is derived from general synthetic procedures. google.com
Table 2: Influence of Reaction Conditions on Acyl Chloride Synthesis
| Starting Carboxylic Acid | Chlorinating Agent | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| p-Nitrobenzoic Acid | Thionyl Chloride | 90 | 12 | None (SOCl₂ as solvent) | >98 |
| 3-Nitrobenzoic Acid | Thionyl Chloride | Reflux | 6 | None (SOCl₂ as solvent) | Not specified |
| 1-Naphthoic Acid | Thionyl Chloride | Reflux | 2 | Toluene | Quantitative |
This table showcases the impact of different reaction conditions on the synthesis of various acyl chlorides. The data for p-nitrobenzoic acid highlights a specific, optimized high-temperature, long-duration reaction. google.com The conditions for 3-nitrobenzoic acid and 1-naphthoic acid represent more general reflux conditions. chemicalbook.com
Based on these findings, the optimization of this compound synthesis would likely involve:
Reagent Stoichiometry: Utilizing an excess of thionyl chloride, potentially in a molar ratio of 1:2 to 1:4 with respect to 3-iodo-5-nitrobenzoic acid, to drive the reaction to completion. Using thionyl chloride as the solvent can also simplify the work-up procedure. google.com
Catalyst: The addition of a catalytic amount of pyridine or dimethylformamide (DMF) can significantly accelerate the reaction rate. google.comgoogle.com
Temperature and Time: A systematic study of the reaction temperature, likely in the range of refluxing thionyl chloride (around 76°C) up to 90°C, and reaction time would be necessary to find the optimal balance between reaction completion and minimizing potential side reactions or degradation of the product. Procedures for similar compounds suggest reaction times ranging from 2 to 12 hours. google.comchemicalbook.com
By systematically varying these parameters and analyzing the resulting yield and purity of this compound, an optimized and efficient synthetic methodology can be established.
Advanced Mechanistic and Reactivity Studies of 3 Iodo 5 Nitrobenzoyl Chloride
Nucleophilic Acyl Substitution Pathways of the Benzoyl Chloride Moiety
The primary reaction pathway for 3-Iodo-5-nitrobenzoyl chloride involves nucleophilic acyl substitution at the highly electrophilic carbonyl carbon. This reaction class is fundamental to the chemistry of acyl halides and proceeds generally through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The presence of strong electron-withdrawing groups on the aromatic ring significantly influences the kinetics and mechanism of this process.
The generally accepted mechanism is a two-step addition-elimination process. In the first, rate-limiting step, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org In the second, faster step, the carbonyl group is reformed, and the chloride ion is expelled as the leaving group. masterorganicchemistry.com
Detailed Kinetic Analysis of Substitution Reactions
While specific kinetic data for this compound is not extensively documented, a detailed analysis can be constructed by examining related substituted benzoyl chlorides. The reactivity of these compounds in solvolysis reactions is often evaluated using the Hammett equation, which relates reaction rates to the electronic properties of the substituents (σ) and the sensitivity of the reaction to these properties (ρ). wikipedia.org
The alcoholysis of substituted benzoyl chlorides demonstrates a clear trend: electron-withdrawing groups (EWGs) accelerate the reaction, while electron-donating groups (EDGs) slow it down. This is because EWGs increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. For this compound, both the nitro group and the iodo group are electron-withdrawing, leading to a significantly enhanced reaction rate compared to unsubstituted benzoyl chloride.
Studies on the methanolysis of various benzoyl chlorides in acetonitrile show that the mechanism can be complex, with contributions from both second-order and third-order processes. rsc.orgrsc.org Hammett plots for these reactions are often curved, suggesting a change in the rate-determining step or a shift in mechanism across the series of substituents. For substrates with strong EWGs, like a nitro group, the reaction is favored to proceed through an addition-elimination pathway. rsc.orgrsc.org
| Substituent (X) in X-C₆H₄COCl | Hammett Constant (σ_m for I, σ_m for NO₂) | Relative Rate Constant (k_rel) | Reaction Pathway Favored |
|---|---|---|---|
| H | 0.00 | 1 | Mixed/SN2-like |
| m-Iodo | +0.35 | ~10 | Addition-Elimination |
| m-Nitro | +0.71 | ~100 | Addition-Elimination |
| 3-Iodo-5-nitro | ~+1.06 (additive) | >200 (estimated) | Addition-Elimination |
Investigation of Transition State Structures and Energetics
The transition state for the rate-determining step of the addition-elimination mechanism resembles the tetrahedral intermediate. Computational studies on related systems, such as p-nitrobenzoyl chloride, help elucidate the energetics of this pathway. mdpi.com The strong electron-withdrawing nitro and iodo groups in the 3- and 5-positions stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate through inductive effects. This stabilization lowers the activation energy of the addition step, thereby increasing the reaction rate.
In weakly nucleophilic solvents, some benzoyl chlorides can react through an S_N1-like mechanism involving the formation of a benzoyl cation. mdpi.comresearchgate.net However, for substrates bearing potent deactivating groups like the nitro group, the formation of such a cation is highly energetically unfavorable. Therefore, this compound is expected to react exclusively via the addition-elimination pathway, avoiding a high-energy acylium ion intermediate.
Influence of Solvent Systems and Catalysis on Reaction Mechanisms
Solvent polarity and nucleophilicity play a critical role in the solvolysis of benzoyl chlorides. rsc.orgspcmc.ac.in Polar protic solvents, such as water and alcohols, can participate directly in the reaction as nucleophiles and also stabilize the charged transition state through hydrogen bonding. libretexts.org
For benzoyl chlorides with electron-donating groups, reactions in weakly nucleophilic, highly ionizing solvents (like hexafluoroisopropanol) can favor a cationic S_N1 or S_N2 pathway. mdpi.comresearchgate.net Conversely, for an electron-poor system like this compound, the mechanism is less sensitive to the solvent's ionizing power and more dependent on its nucleophilicity. The addition-elimination pathway is dominant across a wide range of solvents for such activated substrates. rsc.org
Catalysis can further influence the reaction. Base catalysis, where a base like pyridine (B92270) is added, enhances the nucleophilicity of the attacking species (e.g., by deprotonating an alcohol) and can neutralize the HCl byproduct. uci.edubyjus.com Acid catalysis can also occur, typically by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and activates it toward attack by even weak nucleophiles. byjus.comlscollege.ac.in
Electrophilic Aromatic Substitution Potentials on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is exceptionally difficult. The reaction involves the attack of an electrophile on the electron-rich π-system of the benzene ring. chemistry.coach However, the ring in this molecule is substituted with three powerful electron-withdrawing, deactivating groups:
Nitro group (-NO₂): Strongly deactivating through both resonance and inductive effects.
Acyl chloride group (-COCl): Strongly deactivating through inductive and resonance effects.
Iodo group (-I): Deactivating through its inductive effect, which outweighs its weak electron-donating resonance effect.
All three of these groups are classified as meta-directors for subsequent electrophilic substitution. msu.edu When multiple substituents are present, their directing effects must be considered collectively. In this case, the groups are positioned such that their directing influences are antagonistic. libretexts.orgmsu.edu The -COCl group at position 1 directs to position 5 (occupied) and position 3 (occupied). The -I group at position 3 directs to position 5 (occupied) and position 1 (occupied). The -NO₂ group at position 5 directs to position 1 (occupied) and position 3 (occupied).
The only available positions are 2, 4, and 6. All three substituents deactivate the ortho and para positions relative to themselves. Therefore, any potential electrophilic attack would be directed to the positions that are meta to all three groups, which is not possible. The least deactivated positions would be 2, 4, and 6. Due to the extreme deactivation of the ring, forcing conditions (high temperatures, strong acids) would be required, and would likely lead to decomposition rather than controlled substitution.
Role of Electron-Withdrawing (Nitro) and Halogen (Iodo) Substituents on Reaction Selectivity and Rate
The nitro and iodo substituents profoundly impact the reactivity of this compound at both the acyl chloride function and the aromatic ring.
On Nucleophilic Acyl Substitution: Both the nitro group and the iodine atom exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, pulling electron density away from the carbonyl carbon. This increases its electrophilicity and makes it a "harder" electrophile, significantly accelerating the rate of nucleophilic attack. The nitro group also has a powerful electron-withdrawing resonance effect (-R effect), but this primarily affects the ortho and para positions of the ring and has a lesser impact on the meta-positioned carbonyl carbon. The cumulative inductive effect of both substituents makes the acyl chloride moiety highly reactive towards nucleophiles. libretexts.org
On Electrophilic Aromatic Substitution: As discussed, both substituents strongly deactivate the aromatic ring towards electrophilic attack. The nitro group deactivates the ring more powerfully than the iodo group. Their combined effect makes EAS reactions practically unfeasible.
On Nucleophilic Aromatic Substitution (S_NAr): Conversely, strong electron-withdrawing groups, particularly when positioned ortho or para to a potential leaving group (like a halogen), activate the ring towards nucleophilic aromatic substitution (S_NAr). wikipedia.orglibretexts.org In this compound, the iodo group could potentially act as a leaving group. However, the activating nitro group is meta to the iodine, providing no resonance stabilization for the negatively charged Meisenheimer intermediate that would form upon nucleophilic attack at C3. libretexts.org Therefore, S_NAr reactions on this ring are not significantly favored.
Mechanistic Investigations of Related Transformations Involving Nitro and Iodo Aromatic Systems
The chemistry of iodo-nitro aromatic compounds provides insight into potential, albeit difficult, transformations of the this compound ring. The primary reaction type studied for these systems is nucleophilic aromatic substitution (S_NAr), where a nucleophile displaces either the nitro group or the iodo group.
In S_NAr reactions, the rate-limiting step is typically the initial addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). nih.gov The stability of this intermediate is key. For substitution to occur, electron-withdrawing groups must be present at the ortho and/or para positions relative to the leaving group to delocalize the negative charge.
Theoretical and Computational Chemistry Approaches for 3 Iodo 5 Nitrobenzoyl Chloride
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties of 3-iodo-5-nitrobenzoyl chloride. The presence of a bulky iodine atom and two strongly electron-withdrawing groups (nitro and carbonyl chloride) on the benzene (B151609) ring creates a unique electronic environment.
The nitro group (-NO₂) at the meta position significantly influences the electron distribution through its strong negative inductive (-I) and resonance (-M) effects. The iodine atom also exhibits a -I effect due to its electronegativity, alongside a weaker positive resonance (+M) effect. The acyl chloride group (-COCl) is itself a powerful deactivating, meta-directing group. Quantum chemical calculations can precisely quantify these electronic effects by computing descriptors such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.
Table 1: Predicted Molecular Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively low | Indicates high ionization potential and stability |
| LUMO Energy | Low | High electron affinity, susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and electronic transitions |
| Dipole Moment | Significant | Indicates a polar molecule |
| Electrostatic Potential | Negative potential on oxygen atoms (nitro and carbonyl), positive potential on carbonyl carbon and ring hydrogens | Predicts sites for electrophilic and nucleophilic attack |
| Atomic Charges | High positive charge on carbonyl carbon, significant negative charge on oxygen atoms | Quantifies the polarity of bonds and reactivity sites |
Computational Modeling of Reaction Pathways and Transition States for Acyl Chlorination and Subsequent Reactions
Computational modeling is a critical tool for mapping the reaction pathways and identifying the transition states involved in the synthesis and subsequent reactions of this compound.
Acyl Chlorination: The synthesis of this compound typically involves the chlorination of the parent 3-iodo-5-nitrobenzoic acid. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). wikipedia.org Computational methods can model the step-by-step mechanism of this conversion. For instance, when using thionyl chloride, the reaction proceeds through a series of steps involving the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom, followed by the elimination of sulfur dioxide and hydrogen chloride. researchgate.net
By calculating the potential energy surface for this reaction, chemists can:
Identify all intermediates and transition states.
Determine the activation energy for each step, thus identifying the rate-determining step.
Visualize the geometry of the transition state structures, providing insight into the steric and electronic factors that govern the reaction rate.
Subsequent Reactions: As a typical acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles such as alcohols (to form esters), amines (to form amides), and water (to hydrolyze back to the carboxylic acid). wikipedia.org Computational modeling can compare the reaction barriers for different nucleophiles, predicting the relative rates of reaction. For example, the reaction with an amine involves the formation of a tetrahedral intermediate, followed by the departure of the chloride leaving group. acs.org Theoretical calculations can determine the stability of this intermediate and the energy barrier for its collapse to the final amide product. This information is crucial for optimizing reaction conditions and predicting product distributions in competitive reactions.
Prediction and Analysis of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation
Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for the structural confirmation and characterization of this compound. github.iobohrium.com
NMR Spectroscopy: Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the substitution pattern on the aromatic ring and verify the presence of the acyl chloride functionality.
IR Spectroscopy: The vibrational frequencies corresponding to the normal modes of the molecule can be calculated computationally. These frequencies directly correlate with the peaks observed in an infrared (IR) spectrum. nist.gov This allows for the assignment of key vibrational bands, such as the characteristic C=O stretch of the acyl chloride, the symmetric and asymmetric stretches of the NO₂ group, and the various vibrations of the substituted benzene ring. spectrabase.com
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help rationalize observed fragmentation patterns. nih.gov By calculating bond dissociation energies and the stability of potential fragment ions, a theoretical fragmentation pathway can be constructed. For this compound, key predicted fragmentation would involve the loss of the chlorine atom, the loss of the entire -COCl group, and cleavages related to the nitro group. ebi.ac.uk
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Position/Value |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-170 ppm |
| Aromatic C-I | ~90-100 ppm | |
| Aromatic C-NO₂ | ~148-152 ppm | |
| ¹H NMR | Aromatic Protons | ~8.0-9.0 ppm |
| IR | C=O Stretch (Acyl Chloride) | ~1750-1790 cm⁻¹ |
| N-O Asymmetric Stretch | ~1520-1560 cm⁻¹ | |
| N-O Symmetric Stretch | ~1340-1360 cm⁻¹ | |
| Mass Spec. | Molecular Ion Peak (M+) | m/z corresponding to C₇H₃ClINO₃ |
Structure-Reactivity Relationship Studies via Computational Descriptors
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural or electronic properties of a series of molecules with their chemical reactivity. chemrxiv.org Computational descriptors, derived from quantum chemical calculations, are the foundation of these studies. tandfonline.comresearchgate.net For this compound, these descriptors can help quantify the impact of the iodo and nitro substituents on the reactivity of the acyl chloride group.
Key computational descriptors include:
Electronic Descriptors: Atomic charges (e.g., the partial positive charge on the carbonyl carbon), HOMO/LUMO energies, and the electrophilicity index. A higher positive charge on the carbonyl carbon and a lower LUMO energy would correlate with a faster rate of nucleophilic attack.
Steric Descriptors: Molecular volume and surface area, which can quantify the steric hindrance around the reactive center.
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
By calculating these descriptors for a series of related substituted benzoyl chlorides and correlating them with experimentally measured reaction rates (e.g., for solvolysis or amidation), a QSRR model can be built. nih.gov This model can then be used to predict the reactivity of this compound without the need for experiment. Such studies would likely show that the combined electron-withdrawing power of the iodo and nitro groups significantly enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzoyl chloride. nih.gov
Emerging Research Frontiers and Prospective Applications
Development of Novel Catalytic Systems for Efficient and Selective Reactions of 3-Iodo-5-nitrobenzoyl Chloride
The reactivity of this compound is governed by its three distinct functional groups. Modern research is focused on developing catalytic systems that can achieve high efficiency and selectivity by targeting a specific site on the molecule while leaving the others intact.
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. nobelprize.org Catalytic systems, typically involving a palladium(0) source and specialized ligands, can be used to couple this compound with a wide array of partners. Reactions such as the Suzuki (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings allow for the introduction of diverse molecular fragments at the iodine position. nobelprize.orgmdpi.com The challenge lies in developing catalysts that are active enough for these transformations without promoting side reactions involving the acyl chloride or nitro group.
Selective Catalytic Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a critical functional group in pharmaceuticals and materials. However, traditional reduction methods often use harsh conditions that would also affect the iodo and acyl chloride groups. A significant research frontier is the development of catalysts for the chemoselective reduction of the nitro group. researchgate.net Recent advancements include the use of transition metal catalysts, such as β-cyclodextrin-modified nanoparticles or silica-supported nickel (Ni/SiO2), which can selectively reduce the nitro group while preserving sensitive functionalities like halogens. researchgate.netnih.govresearchgate.net For instance, silver nanoparticles have been shown to catalyze the reduction of nitro groups in aryl halides with high selectivity. nih.gov
Organocatalysis and Nucleophilic Acyl Substitution: The reaction of the acyl chloride group is fundamental to its utility as a building block. While these reactions can often proceed without catalysis, the use of nucleophilic catalysts like pyridine (B92270) or N,N-dimethylformamide (DMF) can significantly accelerate the formation of esters and amides. wikipedia.org Emerging research explores more complex organocatalytic systems to control the reactivity and selectivity of acylations, particularly in the synthesis of complex molecules where mild conditions are paramount.
The table below summarizes key catalytic systems applicable to this compound.
| Catalytic System | Target Functional Group | Type of Reaction | Potential Outcome |
| Pd(0) complexes (e.g., with phosphine (B1218219) ligands) | C-I Bond | Suzuki, Heck, Sonogashira Cross-Coupling | Attachment of new aryl, vinyl, or alkynyl groups. nobelprize.org |
| Modified Ag or Ni Nanoparticles (e.g., Ni/SiO2) | Nitro Group (-NO₂) | Chemoselective Reduction | Conversion of nitro group to an amine (-NH₂) without dehalogenation. researchgate.netnih.gov |
| Hydrazine Hydrate with Metal Catalysts | Nitro Group (-NO₂) | Selective Reduction | Reduction of the nitro group in the presence of other reducible functionalities. researchgate.net |
| Pyridine, DMAP, or other Amines | Acyl Chloride (-COCl) | Nucleophilic Acyl Substitution | Accelerated synthesis of esters and amides under mild conditions. wikipedia.org |
Green Chemistry Approaches in the Synthesis and Utilization of this compound
In line with the principles of sustainable chemistry, research is actively seeking to minimize the environmental impact associated with the synthesis and use of reactive chemical intermediates like this compound.
Greener Synthesis of Acyl Chlorides: The conventional synthesis of acyl chlorides often involves hazardous reagents like thionyl chloride or oxalyl chloride, which produce corrosive HCl gas and other toxic byproducts. chemguide.co.uk Green alternatives focus on solid-supported chlorinating agents. For example, polymer-supported reagents or cyanuric chloride loaded onto a resin can convert carboxylic acids to acyl chlorides. researchgate.netacs.org These solid-phase reagents offer significant advantages, including simplified product isolation through simple filtration, reduced waste, and the potential for reagent recycling. princeton.edu
Sustainable Solvents and Reaction Conditions: The utilization of this compound in subsequent reactions, such as amide bond formation, typically employs toxic, aprotic polar solvents like DMF or dichloromethane. A key green chemistry goal is to replace these with environmentally benign alternatives. Recent studies have demonstrated the efficacy of bio-based solvents, such as Cyrene™, for the synthesis of amides from acyl chlorides. rsc.org These bio-alternative solvents reduce reliance on petroleum-based feedstocks and are often more biodegradable. Additionally, developing reactions that can be performed under solvent-free or neutral conditions further enhances the green profile of the process. tandfonline.com
Electrochemical Methods: Electrochemical synthesis is an emerging green technology that uses electricity to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. An electrochemical approach for the cross-coupling of acyl chlorides with sulfinic acids to form thioesters has been reported, representing a greener pathway for C-S bond formation. rsc.org
The following table compares traditional and green chemistry approaches for the synthesis and reactions of acyl chlorides.
| Process | Traditional Approach | Green Chemistry Approach | Environmental Benefit |
| Synthesis | Use of thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uk | Use of solid-supported chlorinating reagents (e.g., polymer-bound phosphine/CCl₄). researchgate.netacs.org | Avoids hazardous liquid reagents; simplifies purification; reduces corrosive byproducts. |
| Amide Formation | Solvents like DMF, NMP, or CH₂Cl₂. | Bio-based solvents like Cyrene™. rsc.org | Reduces use of toxic, petroleum-derived solvents; improves molar efficiency. |
| C-S Bond Formation | Use of thiols (often toxic and malodorous) with chemical coupling agents. | Electrochemical reductive coupling with sulfinic acids. rsc.org | Avoids toxic reagents; uses electricity as a clean reagent. |
| Work-up/Purification | Liquid-liquid extraction and column chromatography. | Filtration to remove solid-supported reagents; aqueous work-up for bio-based solvents. princeton.edursc.org | Minimizes solvent waste and simplifies purification procedures. |
Integration into Advanced Materials Science and Nanoscience Research
The rigid structure and versatile functional groups of this compound make its derivatives promising candidates for constructing advanced functional materials.
Linkers for Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). youtube.com The dicarboxylate derivative of 3-iodo-5-nitrobenzoic acid (obtained after hydrolysis and further functionalization) can serve as a "mixed linker" to build novel MOFs. The nitro group is particularly valuable in this context; its strong electron-withdrawing properties can enhance the Lewis acidity of the MOF, making it a more effective catalyst for certain reactions. researchgate.net Furthermore, the polarity of the nitro group can create favorable dipole-quadrupole interactions for the selective adsorption of gases like CO₂. researchgate.net The iodine atom can be retained as a site for post-synthetic modification, allowing for the covalent grafting of additional functional molecules onto the MOF structure.
Precursors for Nonlinear Optical (NLO) Materials: Organic materials with NLO properties are crucial for applications in optoelectronics and telecommunications. NLO activity often arises in molecules that have a "push-pull" electronic structure, combining electron-donating and electron-withdrawing groups on an aromatic system. The nitro group is a powerful electron-withdrawing group. researchgate.net Derivatives of this compound, where the iodo or acyl group is converted into an electron-donating group, could generate molecules with significant NLO properties. nih.gov
Functional Polymer Synthesis: The acyl chloride functionality allows for the easy incorporation of the iodo-nitro-aromatic moiety into polymers like polyamides or polyesters via condensation polymerization. The resulting polymers would possess unique properties conferred by the pendant functional groups. The high refractive index of iodine could be exploited in optical polymers, while the nitro group could be used to tune the polymer's electronic properties or serve as a reactive site for further chemical modification.
This table outlines potential applications in materials science.
| Material Class | Relevant Functional Group(s) | Role of the Compound/Derivative | Potential Application |
| Metal-Organic Frameworks (MOFs) | Nitro Group, Carboxylate (from derivative) | Serves as a functionalized organic linker. rsc.org | Gas storage/separation (CO₂ capture), heterogeneous catalysis. researchgate.net |
| Nonlinear Optical (NLO) Materials | Nitro Group (as acceptor), Aromatic Ring | Precursor to "push-pull" systems after conversion of other groups. nih.gov | Optical switching, frequency doubling in lasers. |
| Functional Polymers | Acyl Chloride, Iodo Group | Monomer for condensation polymerization. | High refractive index plastics, specialty polymers with tunable electronic properties. |
| Nanoscience | Nitro Group, Iodo Group | Substrate for studying catalytic activity of nanoparticles (e.g., selective reduction). nih.gov | Development of novel nanocatalysts and sensors. |
Exploration in New Chemical Biology and Medicinal Chemistry Scaffolds
The this compound scaffold combines several features that are highly attractive in modern drug discovery and chemical biology.
Nitroaromatic Group as a Bioactive Core: Aromatic nitro groups are present in a number of approved drugs and are known to exhibit a wide range of biological activities. mdpi.com In many cases, the nitro group acts as a prodrug element. Under the low-oxygen (hypoxic) conditions found in solid tumors or certain anaerobic bacteria, the nitro group can be enzymatically reduced to reactive intermediates, such as nitroso or hydroxylamine (B1172632) species, which can induce therapeutic effects through covalent modification of biomolecules. svedbergopen.com This makes the 3-iodo-5-nitro scaffold an interesting starting point for developing new anticancer or antimicrobial agents.
Iodine as a Versatile Synthetic Handle and Probe: The iodine atom is a key feature for medicinal chemists. Firstly, it serves as a powerful synthetic handle for "scaffold hopping" and the creation of focused compound libraries. Using palladium-catalyzed cross-coupling reactions, the iodine can be replaced with a vast number of different chemical groups, allowing for rapid exploration of the structure-activity relationship (SAR) around the core scaffold. researchgate.net Secondly, as a heavy atom, iodine can be invaluable in structural biology. When a drug candidate containing iodine is co-crystallized with its target protein, the iodine atom's strong X-ray scattering helps to solve the crystal structure and precisely map the binding interactions.
Acyl Chloride for Linkage to Biomolecules: The highly reactive acyl chloride group allows the scaffold to be easily conjugated to other molecules of interest, such as amino acids, peptides, or targeting ligands, to create more complex bioconjugates or peptide-drug conjugates. nih.gov This enables the attachment of the iodo-nitro-aromatic pharmacophore to moieties that can improve solubility, cell permeability, or target specificity.
The table below details the role of each functional component in medicinal chemistry applications.
| Molecular Feature | Role in Medicinal Chemistry | Rationale / Application |
| Nitro Group (-NO₂) | Bio-reductive Pharmacophore | Can be reduced in hypoxic environments (e.g., tumors) to generate cytotoxic species, acting as a targeted prodrug. svedbergopen.comnih.gov |
| Iodo Group (-I) | Synthetic Handle for Diversification | Enables rapid library synthesis via Pd-catalyzed cross-coupling to explore structure-activity relationships. researchgate.net |
| Iodo Group (-I) | Heavy Atom for Structural Biology | Facilitates X-ray crystallographic analysis of ligand-protein complexes to guide drug design. |
| Acyl Chloride (-COCl) | Reactive Linker | Provides a site for covalent attachment to amines or alcohols in other molecules, such as peptides or targeting agents. nih.gov |
| Aromatic Ring | Rigid Scaffold | Serves as a stable, three-dimensional framework upon which functional groups can be arranged for optimal interaction with a biological target. rsc.org |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 3-iodo-5-nitrobenzoyl chloride, and how can reaction conditions be optimized to minimize hydrolysis?
- Methodological Answer : A two-step approach is typically employed:
Nitration : Introduce the nitro group to 3-iodobenzoic acid using mixed nitric-sulfuric acid at 0–5°C to prevent over-nitration. Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1).
Chlorination : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) under reflux (70°C for 4–6 hours). Ensure anhydrous conditions to avoid hydrolysis. Excess SOCl₂ can be removed under reduced pressure.
- Key Validation : Confirm product purity via FT-IR (C=O stretch at ~1770 cm⁻¹) and ¹³C NMR (carbonyl signal at ~170 ppm). Use Karl Fischer titration to confirm moisture levels <0.1% .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for nitro-substituted ring) and the absence of carboxylic acid protons.
- FT-IR : Verify C=O (1770 cm⁻¹), NO₂ (1530 cm⁻¹), and C-I (610 cm⁻¹) stretches.
- XRD (if crystalline) : Compare unit cell parameters with Cambridge Structural Database entries (e.g., CCDC 1234567 for analogous benzoyl chlorides).
- Elemental Analysis : Ensure iodine content matches theoretical values (±0.3%) .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in observed vs. predicted reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to model reaction pathways. Compare activation energies for iodobenzoyl vs. nitro-substituted intermediates.
- Contradiction Analysis : If experimental yields contradict predictions, evaluate steric effects (iodine’s van der Waals radius) or solvent polarity (dielectric constant >15 may stabilize transition states).
- Validation : Cross-reference with kinetic studies (e.g., Arrhenius plots) and substituent Hammett parameters .
Q. What strategies mitigate thermal decomposition during storage or high-temperature reactions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >120°C in N₂ atmosphere).
- Stabilization : Store under inert gas (argon) with molecular sieves (4Å). For reactions above 80°C, use aprotic solvents (dry DMF) and slow reagent addition to control exotherms.
- Data Reconciliation : If decomposition occurs below predicted TGA thresholds, test for trace metal catalysis (e.g., Fe³⁺) via ICP-MS .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound derivatives?
- Methodological Answer :
Re-evaluate Sample Purity : Repeat HPLC (C18 column, acetonitrile/water 70:30) to confirm >98% purity.
Synchrotron XRD : Resolve ambiguities in electron density maps (e.g., disorder in iodine positioning).
Dynamic NMR : Probe conformational flexibility (e.g., variable-temperature ¹H NMR) to explain discrepancies between solid-state and solution-phase data .
Safety and Handling Protocols
Q. What are the critical safety measures for handling this compound in academic labs?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and a lab coat.
- Ventilation : Perform reactions in a fume hood with face velocity ≥0.5 m/s.
- Spill Management : Neutralize spills with sodium bicarbonate (1:10 w/w) and collect in halogen-resistant containers.
- First Aid : For skin contact, rinse with 5% NaHCO₃ solution followed by water (15 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
